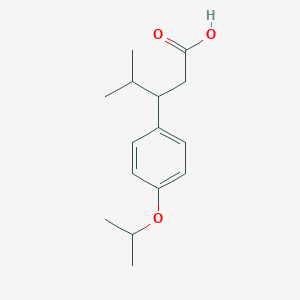
3-(4-Isopropoxy-phenyl)-4-methyl-pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The IUPAC name of this compound is 3-amino-3-(4-propan-2-yloxyphenyl)propanoic acid. It’s also known as Benzenepropanoic acid, b-amino-4-(1-methylethoxy)- . The compound’s molecular formula is C12H17NO3 .
Molecular Structure Analysis
The molecular weight of “3-Amino-3-(4-isopropoxy-phenyl)-propionic acid” is 223.27 . The InChI code is 1S/C12H17NO3/c1-8(2)16-10-5-3-9(4-6-10)11(13)7-12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15) .Physical And Chemical Properties Analysis
The compound has a density of 1.143 g/cm3, a boiling point of 372.8°C at 760mmHg, and a refractive index of 1.542 . It has a flash point of 179.3°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Hydroxyproline Derivatives : A study by Gaudry, Berlinguet, Langis, and Paris (1956) explored the synthesis of hydroxyproline and dihydroxyvaleric acid from derivatives of 2-amino-4-pentenoic acid, including 4,5-dihalogenated pentanoic acids, which are structurally related to 3-(4-Isopropoxy-phenyl)-4-methyl-pentanoic acid (Gaudry, R., Berlinguet, L., Langis, A., & Paris, G., 1956).
Role in Anticancer Drugs : Basu Baul et al. (2009) reported the use of potassium 2-{[(2Z)-(3-hydroxy-1-methyl-2-butenylidene)]amino}-4-methyl-pentanoate in the synthesis of organotin(IV) complexes with anticancer properties. This highlights the potential application of similar pentanoic acid derivatives in medicinal chemistry (Basu Baul, T. S., Basu, S., Vos, D., & Linden, A., 2009).
Crystal Structure Studies : Mamat, Köckerling, and Geers (2008) examined the crystal structure of a closely related compound, highlighting the significance of such compounds in structural chemistry and crystallography (Mamat, C., Köckerling, M., & Geers, C., 2008).
Polymer Chemistry and Material Science
Polystyrene Functionalization : Dalil et al. (2000) explored the use of derivatives of 5-phenyl pentanoic acid in the synthesis and functionalization of soluble polystyrenes, demonstrating the compound's relevance in advanced polymer chemistry (Dalil, H., Biesemans, M., Teerenstra, M., Willem, R., Angiolini, L., Salatelli, E., & Caretti, D., 2000).
Electrochemical Properties in Conductive Polymers : Kowsari, Ehsani, Assadi, and Safari (2018) investigated N‑benzoyl derivatives of isoleucine, such as 3‑methyl 2‑[(4‑methylbenzoyl) amino] pentanoic acid, for their influence on the electrochemical properties and performance of conductive polymer films. This study indicates the potential of pentanoic acid derivatives in improving the performance of energy storage materials (Kowsari, E., Ehsani, A., Assadi, S., & Safari, R., 2018).
Hyperbranched Polyesters and Macrocycles : Research by Chu, Hawker, Pomery, and Hill (1997) on hyperbranched polyesters based on 4,4-(4′-hydroxyphenyl)pentanoic acid, and Rodewald and Ritter (1997) on macrocyclic aromatic ether sulfone bearing carboxylic groups, underline the application of pentanoic acid derivatives in the development of novel polymers and macrocycles (Chu, F., Hawker, C., Pomery, P. J., & Hill, D., 1997); (Rodewald, B., & Ritter, H., 1997).
Eigenschaften
IUPAC Name |
4-methyl-3-(4-propan-2-yloxyphenyl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-10(2)14(9-15(16)17)12-5-7-13(8-6-12)18-11(3)4/h5-8,10-11,14H,9H2,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEMFIYUYVNSFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)C1=CC=C(C=C1)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Isopropoxy-phenyl)-4-methyl-pentanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,3S,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2417315.png)
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-4-(4-chlorophenyl)butane-1,4-dione](/img/structure/B2417316.png)
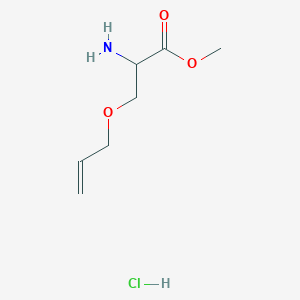

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B2417320.png)
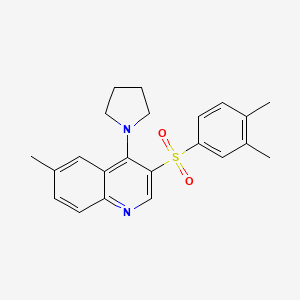
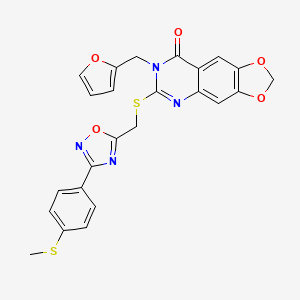
![5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2417327.png)
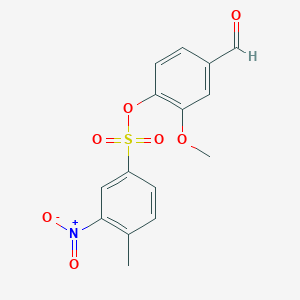
![4-ethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2417331.png)
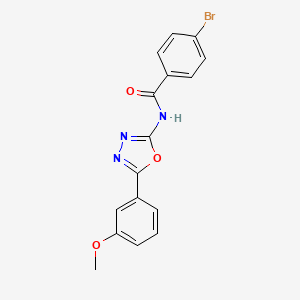
![2-(4-acetylphenyl)-4-[2-(4-chlorophenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2417333.png)
![1-(4-bromophenyl)-5-(2,4-difluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2417335.png)